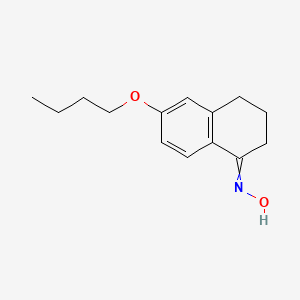![molecular formula C11H16O8 B14483053 1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane CAS No. 65282-16-8](/img/structure/B14483053.png)
1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6,10,12,15,16,19-Octaoxatrispiro[422422]nonadecane is a complex organic compound with the molecular formula C11H16O8 It is characterized by its unique spirocyclic structure, which includes multiple oxygen atoms arranged in a specific configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions under controlled conditions to form the spirocyclic structure. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity. Industrial production may also involve the use of specialized equipment to handle the complex reactions and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted spirocyclic compounds.
Scientific Research Applications
1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane has several scientific research applications, including:
Chemistry: The compound is used as a model system to study spirocyclic structures and their reactivity.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as drug delivery systems or as a scaffold for designing new pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane include other spirocyclic compounds with different ring sizes and functional groups. Examples include:
- 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane
- 1,4,6,10,12,15,16,19-Octatrispiro[4.2.2.4.2.2]nonadecane
Uniqueness
The uniqueness of 1,4,6,10,12,15,16,19-Octaoxatrispiro[422422]nonadecane lies in its specific arrangement of oxygen atoms and spirocyclic structure, which imparts distinctive chemical and physical properties
Properties
CAS No. |
65282-16-8 |
|---|---|
Molecular Formula |
C11H16O8 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
1,4,6,10,12,15,16,19-octaoxatrispiro[4.2.2.411.28.25]nonadecane |
InChI |
InChI=1S/C11H16O8/c1-2-13-10(12-1)16-5-9(6-17-10)7-18-11(19-8-9)14-3-4-15-11/h1-8H2 |
InChI Key |
RPGPQNVERJRJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)OCC3(CO2)COC4(OCCO4)OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



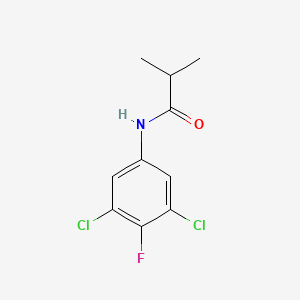
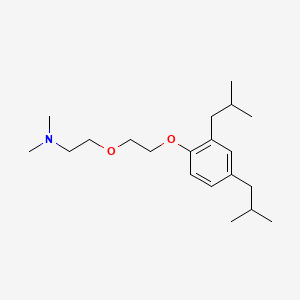


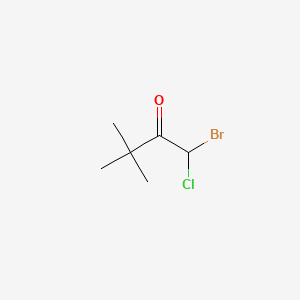
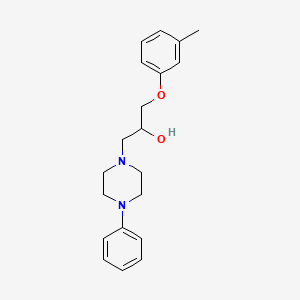
![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

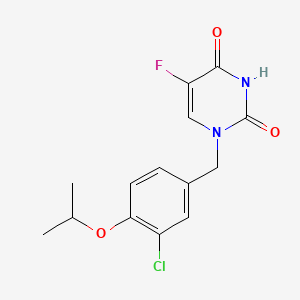
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
